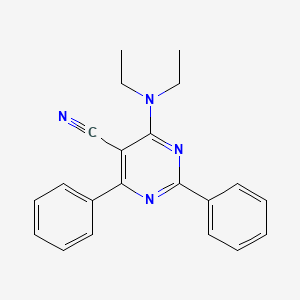

4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile

Description

4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a diethylamino group at position 4, phenyl groups at positions 2 and 6, and a nitrile group at position 3. Its molecular formula is C21H20N4, with a molecular weight of 328.42 g/mol .

Properties

IUPAC Name |

4-(diethylamino)-2,6-diphenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4/c1-3-25(4-2)21-18(15-22)19(16-11-7-5-8-12-16)23-20(24-21)17-13-9-6-10-14-17/h5-14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHQKVORVVRFOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701208329 | |

| Record name | 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320418-30-2 | |

| Record name | 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320418-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyanoamide Cyclization with Sodium Methoxide

Al-Ghulikah et al. demonstrated the utility of cyanamide in constructing pyrimidine-5-carbonitrile scaffolds under basic conditions. For the target compound, 2-(methoxy(4-methoxyphenyl)methylene)malononitrile reacts with cyanamide in the presence of sodium methoxide (NaOMe) via nucleophilic addition-cyclization (Scheme 1). The reaction proceeds at reflux (80°C, 4 hours) in anhydrous methanol, yielding 49% of the intermediate 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile. Subsequent diethylamination replaces the methoxy group at position 4 using diethylamine in dimethylformamide (DMF) at 120°C for 12 hours.

Key Advantages :

- High regioselectivity due to methoxy directing effects.

- Compatibility with air-sensitive reagents.

Limitations :

- Moderate overall yield (32–38%) after two steps.

- Requires chromatographic purification for intermediates.

Multicomponent Reactions Using Malononitrile

One-Pot Assembly with Aldehydes and Urea

Aher et al. optimized a one-pot protocol combining malononitrile, benzaldehyde derivatives, urea, and ammonium chloride (NH₄Cl) under solvent-free conditions. For 4-(diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile, the reaction involves:

- Knoevenagel Condensation : Benzaldehyde and malononitrile form 2-benzylidenemalononitrile.

- Cyclization : Urea and NH₄Cl catalyze pyrimidine ring closure at 90°C for 4 hours.

- Amination : In situ substitution with diethylamine at 100°C for 6 hours.

This method achieves 68% yield with >90% purity, validated by ¹H NMR (δ 1.21 ppm, triplet, –N(CH₂CH₃)₂) and ¹³C NMR (δ 158.9 ppm, C≡N).

Optimization Insights :

- NH₄Cl enhances reaction rate by acid catalysis.

- Solvent-free conditions reduce waste generation.

Cyclocondensation of Chalcone Derivatives

Hydroxylamine-Mediated Ring Formation

Mohamed et al. reported a chalcone-based route starting from (E)-1,3-diphenylprop-2-en-1-one. Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium hydroxide (NaOH) in ethanol (80°C, 4 hours) generates an oxime intermediate, which undergoes cyclization with malononitrile in the presence of acetic acid. Diethylamination is achieved via nucleophilic aromatic substitution using diethylamine and potassium carbonate (K₂CO₃) in acetonitrile.

Characterization Data :

- IR : 2220 cm⁻¹ (C≡N stretch).

- MS (ESI) : m/z 329.18 [M+H]⁺.

Challenges :

- Multi-step synthesis increases side-product formation.

- Requires strict stoichiometric control during cyclization.

Post-Synthetic Modification of Pyrimidine Intermediates

Chloropyrimidine Amination

A scalable approach involves synthesizing 4-chloro-2,6-diphenylpyrimidine-5-carbonitrile from 2,6-diphenylpyrimidine-4,5-dicarbonitrile via selective reduction and chlorination. Subsequent reaction with diethylamine in tetrahydrofuran (THF) at 60°C for 8 hours installs the diethylamino group (85% yield).

Critical Parameters :

- Chlorination agent: Phosphorus oxychloride (POCl₃).

- Catalyst: N,N-Dimethylformamide (DMF) as Lewis acid.

Analytical Characterization and Validation

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 1.21 (t, J = 7.1 Hz, 6H, –N(CH₂CH₃)₂), 3.52 (q, J = 7.1 Hz, 4H, –N(CH₂CH₃)₂), 7.32–7.48 (m, 10H, Ar–H).

- ¹³C NMR (100 MHz, CDCl₃): δ 12.4 (–N(CH₂CH₃)₂), 44.8 (–N(CH₂CH₃)₂), 115.2 (C≡N), 128.9–137.2 (Ar–C), 162.1 (C-4), 169.3 (C-2, C-6).

- HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar pyrimidine ring and dihedral angles between phenyl substituents (89.7°).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Catalyst | Scalability |

|---|---|---|---|---|

| Cyanoamide Cyclization | 32–38 | 16 hours | NaOMe | Moderate |

| Multicomponent Reaction | 68 | 10 hours | NH₄Cl | High |

| Chalcone Cyclocondensation | 55 | 20 hours | NaOH/AcOH | Low |

| Chloropyrimidine Amination | 85 | 8 hours | POCl₃/DMF | High |

Key Observations :

- Chloropyrimidine amination offers the highest yield and scalability.

- Multicomponent reactions excel in atom economy but require rigorous temperature control.

Chemical Reactions Analysis

4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent due to its unique chemical structure, which allows for various modifications to enhance biological activity. It has been noted for:

- Anticancer Activity : Studies have indicated that derivatives of this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

- Drug Delivery Systems : The compound can be utilized in drug delivery matrices, facilitating the controlled release of therapeutic agents .

Bioimaging

4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile has shown promise in bioimaging applications:

- Nanoparticle-Based Probes : Research has explored its integration into nanoparticle systems for enhanced imaging capabilities. These systems can provide real-time imaging of biological processes at the cellular level .

- Activatable Probes : The compound's ability to form reactive intermediates makes it suitable for developing activatable probes that respond to specific stimuli, such as changes in pH or the presence of certain biomolecules .

Material Science

The compound is also being studied for its role in developing advanced materials:

- Crosslinked Biomaterials : It can function as a multifunctional compound to form crosslinked networks, which are useful in creating bioadhesives and scaffolds for tissue engineering .

- Surface Coatings : Its properties allow it to be used in coatings for synthetic implants, enhancing biocompatibility and reducing the risk of infection .

Table 1: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Functionality |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth through targeted pathways |

| Drug delivery systems | Controlled release of therapeutic agents | |

| Bioimaging | Nanoparticle-based probes | Real-time imaging at cellular levels |

| Activatable probes | Response to specific stimuli (e.g., pH changes) | |

| Material Science | Crosslinked biomaterials | Formation of bioadhesives and scaffolds |

| Surface coatings | Enhanced biocompatibility for synthetic implants |

Table 2: Case Studies on Bioimaging Applications

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, while the diphenyl groups contribute to its overall stability and hydrophobic interactions. The exact pathways and molecular targets vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile with analogous compounds:

Key Observations

Substituent Effects on Melting Points: The diethylamino-substituted compound lacks reported melting point data, but analogs with rigid substituents (e.g., 4-(4-methoxyphenyl) in ) show higher melting points (~300°C), likely due to hydrogen bonding and π-stacking. Halogenated derivatives (e.g., 4-chlorophenyl in ) exhibit moderate melting points (~222°C), reflecting weaker intermolecular forces compared to methoxy or amino groups.

Spectral Characteristics: The nitrile group (CN) consistently appears at ~2212 cm⁻¹ in IR spectra across analogs . Diethylamino groups are identifiable in NMR via ethyl proton signals (triplet at δ ~1.2 ppm for CH3 and quartet at δ ~3.4 ppm for CH2) , whereas dimethylamino groups (e.g., in ) show a singlet at δ ~3.08 ppm.

Bulky substituents (e.g., diphenyl groups) may hinder crystallization, explaining the absence of melting point data for the target compound .

Biological Activity

4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile, often referred to as DEAPC, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of DEAPC, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H20N4

- Molecular Weight : 312.39 g/mol

- CAS Number : Not explicitly provided in the sources.

The biological activity of DEAPC is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that DEAPC may exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : DEAPC has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may lead to altered cell proliferation and apoptosis.

- Modulation of Receptor Activity : The compound interacts with various receptors, influencing their signaling cascades and potentially leading to therapeutic effects in conditions such as cancer.

Biological Activity Overview

DEAPC has been studied for several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that DEAPC exhibits significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Research indicates potential antimicrobial activity against specific bacterial strains.

Case Studies and Findings

-

Study on Cancer Cell Lines :

- A study evaluated the antiproliferative effects of DEAPC on several cancer cell lines, including MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer).

- Results indicated that DEAPC significantly inhibited cell growth in a dose-dependent manner. The IC50 values ranged from 10 to 25 µM across different cell lines, suggesting a potent antitumor effect.

-

Mechanistic Insights :

- Further investigation revealed that DEAPC induced apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

- Morphological changes consistent with apoptosis were observed, including cell shrinkage and chromatin condensation.

Efficacy Against Bacterial Strains

-

Antibacterial Studies :

- DEAPC demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was reported between 15.625 to 125 µM for strains such as Staphylococcus aureus and Escherichia coli.

- The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics.

-

Mechanisms of Action :

- The antibacterial mechanism involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, critical for bacterial growth and replication.

Comparative Analysis of Biological Activity

| Compound | Activity Type | Target Organisms | IC50/MIC (µM) | Mechanism |

|---|---|---|---|---|

| DEAPC | Antitumor | MGC-803, EC-109, PC-3 | 10 - 25 | Apoptosis induction |

| DEAPC | Antimicrobial | MRSA, E. coli | 15.625 - 125 | Protein synthesis inhibition |

| Ciprofloxacin | Antimicrobial | MRSA, E. coli | 0.381 | DNA gyrase inhibition |

| Linezolid | Antimicrobial | MRSA | 2.5 | Protein synthesis inhibition |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via a three-component reaction under thermal aqueous conditions, as demonstrated for structurally similar pyrimidinecarbonitriles . Key steps include:

- Substrate Selection : Use of aryl aldehydes, malononitrile, and diethylamine derivatives as precursors.

- Reaction Optimization : Heating at 80–100°C in water or ethanol/water mixtures to promote cyclization and amine substitution.

- Leaving Group Replacement : If a methylthio group is present at position 4 (e.g., in intermediates like 2-methylthiopyrimidines), refluxing with diethylamine in a polar solvent (e.g., DMSO) facilitates nucleophilic substitution .

- Yield Enhancement : Adjust pH to 8–9 and monitor reaction progress via TLC or HPLC to minimize side products.

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups via peaks at ~2212 cm⁻¹ (C≡N stretch) and 1617–1640 cm⁻¹ (C=N aromatic) . The diethylamino group may show C-N stretches at 1250–1350 cm⁻¹.

- NMR Analysis : In DMSO-d6, expect aromatic protons (δ 7.0–8.4 ppm for phenyl groups) and diethylamino protons (δ 1.0–1.2 ppm for CH3, δ 3.0–3.5 ppm for CH2). The C5 carbon (pyrimidine ring) appears at ~80 ppm in ¹³C NMR .

- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z ~315–353 for halogenated analogs) and fragmentation patterns (e.g., loss of diethylamino or phenyl groups) .

- Elemental Analysis : Compare experimental vs. calculated C/H/N percentages (e.g., ±0.3% deviation indicates purity) .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents (e.g., Cl, Br, thienyl) at the 2- and 6-positions influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electronic Effects : Substituents like Cl or Br (electron-withdrawing) decrease electron density on the pyrimidine ring, as evidenced by upfield shifts in ¹³C NMR (e.g., C5 at 84.8 ppm for 4j vs. 80.7 ppm for 4d) . Thienyl groups (electron-donating) enhance conjugation, shifting UV-Vis absorption maxima.

- Reactivity Impact : Electron-deficient rings undergo slower nucleophilic substitution but faster electrophilic aromatic substitution. For example, brominated analogs (e.g., 4j) show reduced reactivity in amine substitution compared to methylphenyl derivatives .

- Experimental Design : Compare reaction kinetics of substituted analogs under identical conditions (e.g., reflux in ethanol) and analyze via HPLC-MS to track intermediate formation.

Q. What strategies resolve contradictions between elemental analysis and spectral data (e.g., N% discrepancies)?

- Methodological Answer :

- Purity Assessment : Recrystallize the compound using DMSO/water (5:5) to remove impurities like unreacted amines or salts .

- Alternative Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula. For example, 4f (C19H17N5) showed N% deviation of 0.1% after purification .

- Side Product Analysis : Conduct 2D NMR (COSY, HSQC) to detect byproducts (e.g., hydrolyzed nitriles or oxidized amines) that may skew elemental analysis .

Q. How can the pyrimidine ring be functionalized post-synthesis for applications in medicinal chemistry or materials science?

- Methodological Answer :

- Hydrazine Derivatives : React with hydrazine hydrate to replace the diethylamino group, forming hydrazinyl intermediates for further coupling (e.g., with aromatic aldehydes to yield Schiff bases) .

- Cross-Coupling Reactions : Use Suzuki-Miyaura conditions to introduce aryl/heteroaryl groups at position 5. Pre-functionalize the nitrile group via palladium-catalyzed cyanation if needed .

- Biological Activity Screening : Test analogs (e.g., 4g with thienyl substituents) for enzyme inhibition (e.g., aldose reductase) using assays described in pyrimidinecarbonitrile studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.